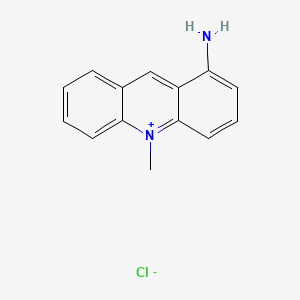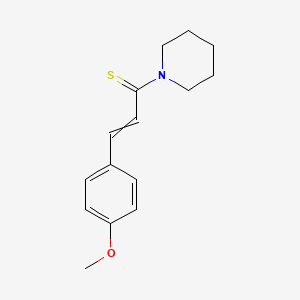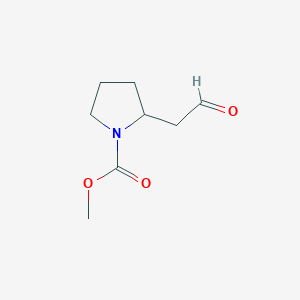
1-Amino-10-methylacridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-10-methylacridinium chloride is a chemical compound with the molecular formula C14H13ClN2. It is part of the acridinium family, known for its chemiluminescent properties. This compound is often used in various scientific applications due to its unique chemical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-10-methylacridinium chloride can be synthesized through several methods. One common approach involves the reaction of 10-methylacridinium chloride with ammonia under controlled conditions. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-10-methylacridinium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as zinc or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in basic conditions.
Reduction: Zinc or sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Reduced acridinium compounds.
Substitution: Substituted acridinium derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-10-methylacridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various analytical techniques.
Biology: Employed in the detection of biomolecules due to its luminescent properties.
Medicine: Investigated for its potential use in diagnostic assays and imaging.
Industry: Utilized in the development of sensors and other analytical devices.
Wirkmechanismus
The mechanism of action of 1-amino-10-methylacridinium chloride primarily involves its chemiluminescent properties. Upon reaction with an oxidizing agent like hydrogen peroxide, the compound undergoes a series of chemical transformations leading to the emission of light. This process involves the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state .
Vergleich Mit ähnlichen Verbindungen
- N-methylacridinium-9-cyanide
- N-methylacridinium-9-chlorocarbonyl
- N-methylacridinium-9-phenyl esters
Comparison: 1-Amino-10-methylacridinium chloride is unique due to its amino group, which imparts different chemical reactivity compared to other acridinium compounds. This makes it particularly useful in specific chemiluminescent applications where other acridinium derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
75605-59-3 |
|---|---|
Molekularformel |
C14H13ClN2 |
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
10-methylacridin-10-ium-1-amine;chloride |
InChI |
InChI=1S/C14H12N2.ClH/c1-16-13-7-3-2-5-10(13)9-11-12(15)6-4-8-14(11)16;/h2-9,15H,1H3;1H |
InChI-Schlüssel |
ILNXSUDQAPWFJR-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C2C=CC=C(C2=CC3=CC=CC=C31)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Prop-2-en-1-yl 2-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B14433209.png)



![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)

![N-[4-(methanesulfonamido)-2-methoxyphenyl]butanamide](/img/structure/B14433244.png)

![4-[(6-Carboxy-4-oxohexyl)oxy]-4-oxobutanoate](/img/structure/B14433257.png)
